Pulrodemstat (Methylbenzenesulfonate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pulrodemstat (Methylbenzenesulfonate) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of Pulrodemstat (Methylbenzenesulfonate) is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Pulrodemstat (Methylbenzenesulfonate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving Pulrodemstat (Methylbenzenesulfonate) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions are derivatives of Pulrodemstat (Methylbenzenesulfonate) with enhanced biological activity and selectivity .
Scientific Research Applications
Pulrodemstat (Methylbenzenesulfonate) has a wide range of scientific research applications:
Mechanism of Action
Pulrodemstat (Methylbenzenesulfonate) exerts its effects by inhibiting the activity of lysine-specific demethylase-1 (LSD1). LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, Pulrodemstat (Methylbenzenesulfonate) can modulate the expression of genes involved in cancer progression, leading to reduced tumor growth and increased cancer cell differentiation .
Comparison with Similar Compounds
Pulrodemstat (Methylbenzenesulfonate) is unique in its high potency and selectivity for LSD1. Similar compounds include:
Tranylcypromine: A non-selective LSD1 inhibitor with broader activity.
Iadademstat (ORY-1001): A selective LSD1 inhibitor with a different chemical structure.
Bomedemstat (IMG-7289): Another selective LSD1 inhibitor with distinct pharmacokinetic properties.
Pulrodemstat (Methylbenzenesulfonate) stands out due to its reversible inhibition and oral bioavailability, making it a promising candidate for clinical applications .
Properties
IUPAC Name |
4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;4-methylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N5O2.C7H8O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11-12,17H,7-10,28H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZFOHIBJFKYLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F2N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097523-57-2 | |
Record name | Pulrodemstat tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PULRODEMSTAT TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496P6HY485 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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